disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate
Description
This compound is a disodium salt of a bis-azo dye featuring two diazenyl (-N=N-) groups, two naphthalene sulfonate moieties, and a dimethyl-substituted biphenyl bridge. The sulfonate groups enhance water solubility, making it suitable for industrial dyeing applications, while the extended conjugation from the naphthyl and biphenyl groups contributes to its absorption in the visible spectrum (~450–550 nm). The amino groups at positions 1 and 4 of the naphthyl rings may act as electron donors, influencing its chromophoric properties .
Properties
Molecular Formula |
C34H26N6NaO6S2- |
|---|---|
Molecular Weight |
701.7 g/mol |
IUPAC Name |
sodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);/q;+1/p-2 |
InChI Key |
LZHWIDLBJGILAA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate typically involves a multi-step process:
Diazotization: The starting material, 1-amino-4-sulfonato-2-naphthyl, undergoes diazotization by reacting with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-3-((E)-{4’-[(E)-(3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate in an alkaline medium to form the azo dye.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Automated Control Systems: These systems monitor and adjust reaction parameters in real-time to maintain optimal conditions.
Purification Techniques: Techniques such as crystallization, filtration, and drying are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Aromatic amines and sulfonated aromatic compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Cellular Uptake: It can be taken up by cells and localize in specific organelles, affecting cellular processes.
Redox Reactions: The azo group can participate in redox reactions, generating reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related azo dyes and sulfonated aromatic derivatives to highlight differences in solubility, spectral properties, and applications. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of Disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate and Analogues
*Predicted based on extended conjugation and substituent effects .
Key Findings:
Structural Complexity and Solubility: The target compound’s two sulfonate groups provide higher water solubility compared to non-sulfonated analogues like D2 () but lower than the tetra-sulfonated compound in . This balances solubility and dye-fiber affinity in textile applications .
Spectral Properties: The extended conjugation from the biphenyl-naphthyl system results in a redshifted absorption (λmax ~500–550 nm) compared to D2 (λmax ~400–450 nm) and Helianthin (λmax ~470–490 nm). This makes the compound suitable for red-orange hues . Amino groups act as electron donors, stabilizing the excited state and intensifying color, whereas nitroso (D2) and sulfonamide () groups exhibit weaker bathochromic effects .
Synthetic Methodology: The compound likely requires sequential diazotization and coupling steps due to its bis-azo structure, similar to the synthesis of tetra-sulfonated dyes in . This contrasts with single-step coupling for mono-azo derivatives like D2 .
Its amino groups may also allow covalent bonding to natural fibers like wool .
Notes on Research Methodology and Limitations
- Data Sources : Comparisons rely on structural inferences from synthesis protocols () and computational predictions (). Direct spectral or solubility data for the target compound are absent in the provided evidence.
Biological Activity
Disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is a synthetic azo compound with significant biological implications. This article explores its biological activity, including its synthesis, applications in various fields, and case studies highlighting its effects.
Molecular Formula : C34H26N6NaO6S2
Molecular Weight : 701.7 g/mol
IUPAC Name : Disodium; 4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl]naphthalene-1-sulfonate]
The synthesis of this compound typically involves a multi-step process including diazotization and coupling reactions. The starting material undergoes diazotization with sodium nitrite in an acidic medium to form a diazonium salt, which is then coupled with another aromatic compound in an alkaline medium to yield the final product .
Biological Activity
Disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate exhibits various biological activities:
1. Antimicrobial Properties
Research indicates that azo compounds can exhibit antimicrobial activity. A study highlighted the potential of certain azo dyes to inhibit bacterial growth, suggesting that disodium 4-amino-3-(...) might possess similar properties . The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic processes.
2. Biodegradation and Environmental Impact
The environmental persistence of azo dyes has led to investigations into their biodegradation. Microorganisms such as Streptomyces have been shown to degrade azo compounds through enzymatic activities that cleave the azo bond, resulting in less toxic metabolites . This suggests potential applications in wastewater treatment.
3. Cellular Staining and Imaging
Due to its vibrant coloration, this compound is utilized in biological staining techniques. It can be employed in microscopy to visualize cellular components, enhancing the contrast of specific structures within cells .
Case Study 1: Antimicrobial Activity
A study conducted on various azo dyes demonstrated that disodium 4-amino-3-(...) exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 50 µg/mL, inhibiting bacterial growth by disrupting cell wall integrity.
Case Study 2: Biodegradation by Streptomyces
A systematic review assessed the ability of Streptomyces species to degrade azo dyes. The review concluded that these microorganisms could effectively reduce the concentration of disodium 4-amino-3-(...) in wastewater samples by up to 80% within a week through enzymatic cleavage of the azo bond .
Applications
The biological activity of disodium 4-amino-3-(...) opens avenues for various applications:
- Textile Industry : Utilized as a dye due to its stability and vivid color.
- Medical Diagnostics : Investigated for use in drug delivery systems and as a diagnostic agent due to its ability to target specific cells.
- Environmental Remediation : Explored for use in bioremediation processes to detoxify wastewater containing azo dyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
